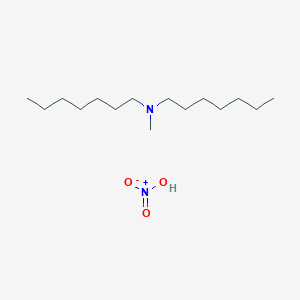![molecular formula C10H14INO2 B14604414 2,2'-[(4-Iodophenyl)imino]diethanol CAS No. 60758-38-5](/img/structure/B14604414.png)
2,2'-[(4-Iodophenyl)imino]diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(4-Iodophenyl)imino]diethanol is an organic compound that features an imine group bonded to a 4-iodophenyl group and two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Iodophenyl)imino]diethanol typically involves the reaction of 4-iodoaniline with diethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[(4-Iodophenyl)imino]diethanol may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-Iodophenyl)imino]diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,2’-[(4-Iodophenyl)imino]diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Iodophenyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The iodine atom may also play a role in the compound’s biological activity by participating in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(4-Methylphenyl)imino]diethanol: Similar structure but with a methyl group instead of an iodine atom.
2,2’-[(4-Aminophenyl)imino]diethanol: Contains an amino group instead of an iodine atom.
Uniqueness
2,2’-[(4-Iodophenyl)imino]diethanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which are not possible with other similar compounds.
Properties
CAS No. |
60758-38-5 |
|---|---|
Molecular Formula |
C10H14INO2 |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-iodoanilino]ethanol |
InChI |
InChI=1S/C10H14INO2/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2 |
InChI Key |
DXLDMGUELRTYGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)

![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)




![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)




